2-Bromo-4-(pentafluorothio)phenol
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Overview
Description
2-Bromo-4-(pentafluorothio)phenol is a chemical compound that belongs to the class of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pentafluorothio)phenol typically involves the reaction of 3-bromo-4-hydroxyphenol with sulfur pentafluoride. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pentafluorothio)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenylsulfur compounds.
Scientific Research Applications
2-Bromo-4-(pentafluorothio)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pentafluorothio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxyphenylsulfur trifluoride
- 3-Bromo-4-hydroxyphenylsulfur tetrafluoride
- 3-Bromo-4-hydroxyphenylsulfur hexafluoride
Uniqueness
2-Bromo-4-(pentafluorothio)phenol is unique due to its specific combination of bromine, hydroxyl, and sulfur pentafluoride groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity and potential for diverse applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5OS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWCCOJAIASGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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